molecular formula C9H6ClNO2 B3034387 7-Chloroquinoline-2,4-diol CAS No. 1677-35-6

7-Chloroquinoline-2,4-diol

Cat. No.: B3034387
CAS No.: 1677-35-6
M. Wt: 195.60
InChI Key: XGNGQJXCUMPRHN-UHFFFAOYSA-N
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Description

7-Chloroquinoline-2,4-diol is a chemical compound belonging to the quinoline family, characterized by a chlorine atom at the 7th position and hydroxyl groups at the 2nd and 4th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Target of Action

7-Chloroquinoline-2,4-diol is a derivative of quinoline, a class of compounds known for their diverse biological activities .

Mode of Action

It’s suggested that the mechanism of action of these compounds could be through inhibition of pi3k enzyme . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for anticancer drugs.

Result of Action

This compound and its derivatives have shown promising results in terms of their biological activity. They have demonstrated moderate to high antimalarial activity and antitumor activity towards various cancer cell lines . The compounds exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .

Safety and Hazards

Handling of 7-Chloroquinoline-2,4-diol requires personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of contact, the affected area should be washed with plenty of water .

Future Directions

Research on 7-Chloroquinoline-2,4-diol and its derivatives is ongoing, with a focus on their potential as antimicrobial, antimalarial, and anticancer agents . Future studies may focus on optimizing the synthesis process, exploring their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-2,4-diol can be achieved through various methods. One common approach involves the chlorination of quinoline followed by hydroxylation. The chlorination step typically uses reagents such as phosphorus pentachloride or thionyl chloride. The hydroxylation can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Green chemistry approaches, including the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution pattern.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.

    Quinoline: The parent compound, which serves as a scaffold for various derivatives.

Uniqueness: 7-Chloroquinoline-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups make it more reactive in certain chemical reactions compared to other quinoline derivatives .

Properties

IUPAC Name

7-chloro-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNGQJXCUMPRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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